![molecular formula C7H7N3 B120366 1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 145901-11-7](/img/structure/B120366.png)
1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. For instance, the reaction of 2-aminopyridine with 1,3-diketones in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Cancer Therapy
1H-Pyrrolo[2,3-b]pyridin-6-amine has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain derivatives exhibited IC50 values against FGFR1, 2, and 3 ranging from 7 to 712 nM, indicating strong inhibitory activity . The compound's ability to inhibit cell proliferation and induce apoptosis in breast cancer cell lines (4T1 cells) further highlights its potential as a therapeutic agent.
Table 1: FGFR Inhibition Potency of this compound Derivatives
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
Other | Varies | Varies | Varies |
Inhibition of SGK-1 Kinase
Another notable application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown promise in regulating electrolyte balance and mitigating disease progression through SGK-1 inhibition .
Antiviral Properties
Research has also explored the antiviral activity of pyrrolopyridine derivatives against HIV. A series of compounds were synthesized and evaluated for their efficacy in inhibiting HIV replication, demonstrating the versatility of this chemical class beyond oncology .
Other Therapeutic Targets
The compound has been investigated for its interactions with other biological targets, including human neutrophil elastase (HNE), suggesting its utility in inflammatory conditions and respiratory diseases. The structural characteristics of these compounds facilitate their binding to various enzyme active sites, enhancing their therapeutic potential .
Synthesis and Structural Optimization
The synthesis of this compound derivatives typically involves multi-step reactions that allow for structural modifications to enhance biological activity. For instance, the introduction of different substituents at various positions on the pyrrolopyridine ring can significantly affect the compound's potency and selectivity towards specific targets.
Table 2: Synthesis Overview of Pyrrolo[2,3-b]pyridine Derivatives
Step | Reaction Type | Yield (%) |
---|---|---|
1 | Reaction with aldehydes | 45-60 |
2 | Reduction with triethylsilane | 46-80 |
Industrial Applications
Beyond medicinal uses, this compound is being explored for its potential applications in material science. Its unique structure can serve as a building block for developing new materials with specific properties, including those used in agrochemicals and functional materials .
Case Study: FGFR Inhibition
In a comprehensive study conducted by Su et al., a series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h was highlighted for its low molecular weight and high ligand efficiency, making it an attractive candidate for further development in cancer therapeutics .
Case Study: Antiviral Activity
A study focused on synthesizing pyrrolopyridine derivatives for HIV treatment demonstrated promising antiviral activity through a series of ten-step reactions. The results indicated that specific modifications could enhance the efficacy against viral replication .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of nitrogen atoms.
1H-Pyrrolo[2,3-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can alter their chemical and biological properties.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridin-6-amine is unique due to its specific ring structure and the position of nitrogen atoms, which contribute to its distinct reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that can be modified to enhance its biological activity. The core structure consists of a pyrrole ring fused to a pyridine ring, with an amino group at the 6-position. This unique structure allows for various substitutions that can influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cell signaling pathways.
Key Mechanisms:
- Kinase Inhibition : Compounds derived from this scaffold have been identified as inhibitors of various kinases, including fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK-interacting kinase). For instance, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against FGFR1-4, indicating potent inhibitory activity .
- Cell Proliferation and Apoptosis : The inhibition of kinases leads to reduced cell proliferation and increased apoptosis in cancer cell lines. For example, a derivative of this compound was found to significantly inhibit breast cancer cell proliferation and induce apoptosis .
Biological Activity Overview
The biological activities of this compound and its derivatives can be summarized as follows:
Activity | Target | IC50 Value | Cell Line |
---|---|---|---|
FGFR Inhibition | FGFR1 | 7 nM | 4T1 (breast cancer) |
FGFR Inhibition | FGFR2 | 9 nM | 4T1 |
FGFR Inhibition | FGFR3 | 25 nM | 4T1 |
TNIK Inhibition | TNIK | <1 nM | Various |
Case Studies
Several studies have explored the biological activity of this compound derivatives:
- Inhibition of FGFRs : A study reported the synthesis of multiple derivatives that showed potent inhibition against FGFRs. The most effective compound exhibited IC50 values significantly lower than existing FGFR inhibitors .
- Antiproliferative Effects : Research demonstrated that certain derivatives effectively inhibited the proliferation of cancer cell lines such as HeLa and MDA-MB-231. The presence of hydroxyl groups in these compounds was found to enhance their antiproliferative activity .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds modulate key signaling pathways such as MAPK and PI3K, which are crucial for cell growth and survival .
Q & A
Q. Basic: What are the primary synthetic routes for 1H-pyrrolo[2,3-b]pyridin-6-amine, and how do reaction conditions influence regioselectivity?
Methodological Answer:
The synthesis of this compound often involves cyclization or coupling strategies. A common approach is Rh(III)-catalyzed C–H activation/annulative coupling of aminopyridines with alkynes, enabling efficient 7-azaindole scaffold formation . Alternative routes include condensation of 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions. For example, acetic acid-mediated cyclization of 2-amino-1H-pyrrole with carbonitriles yields substituted pyrrolopyridines .
Key Considerations:
- Regioselectivity is influenced by substituent positioning and catalyst choice. Electron-donating groups on pyridine rings favor nucleophilic attack at the β-position.
- Solvent systems (e.g., DMSO for polar intermediates) and temperature (80–120°C) are critical for minimizing side reactions.
Table 1: Synthetic Methods Comparison
Method | Catalyst/Conditions | Yield (%) | Reference |
---|---|---|---|
Rh(III)-C–H activation | [Cp*RhCl₂]₂, AgSbF₆ | 75–90 | |
Acetic acid cyclization | CH₃COOH, reflux | 60–85 | |
Pd-mediated coupling | Pd(PPh₃)₄, K₂CO₃ | 50–70 |
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- ¹H NMR : Critical for confirming substitution patterns. For example, NH protons in the pyrrole ring resonate at δ 11.6–12.4 ppm (DMSO-d₆), while aromatic protons appear at δ 6.0–8.3 ppm .
- HRMS : Validates molecular weight with precision (e.g., ESIMS m/z: 309.9 for trifluoromethyl derivatives ).
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1624–1650 cm⁻¹ in ester derivatives ).
Practical Tip: Use deuterated DMSO for NMR to resolve exchangeable NH protons.
Q. Advanced: How can structural modifications enhance the inhibitory activity of this compound derivatives against kinases like FGFR?
Methodological Answer:
Derivatization at the C-4 and C-6 positions significantly impacts kinase inhibition. For example:
- Compound 4h (FGFR1 IC₅₀ = 7 nM) features a 4-cyano substitution, enhancing hydrophobic interactions with the ATP-binding pocket .
- N-Alkylation (e.g., isopropyl groups) improves solubility and bioavailability, as seen in JAK3 inhibitors .
SAR Insights:
- Electron-withdrawing groups (e.g., CF₃) at C-6 increase potency by stabilizing π-π stacking with kinase residues .
- Bulky substituents at C-3 reduce off-target effects but may lower metabolic stability.
Table 2: FGFR Inhibitory Activities
Derivative | Substitution | FGFR1 IC₅₀ (nM) | Reference |
---|---|---|---|
4h | 4-Cyano | 7 | |
276 | 6-CF₃, 3-methyl | 25 |
Q. Advanced: How do researchers resolve contradictions in biological activity data across regioisomers?
Methodological Answer:
Contradictions often arise from regioisomeric impurities or assay variability. Strategies include:
HPLC-Purity Validation : Ensure >95% purity before testing .
Crystallographic Studies : Resolve binding modes (e.g., thienoyl regioisomers show divergent interactions with kinases ).
Dose-Response Analysis : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
Case Study: In regioisomeric triazolopyridazines, Compound 13 (correct regiochemistry) exhibited 95% inhibition at 10 µM, while its isomer showed <20% activity .
Q. Advanced: What computational tools are used to predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Models interactions with kinase domains (e.g., FGFR1 PDB: 5TF) .
- QSAR Models : Correlate substituent hydrophobicity (logP) with bioavailability. Derivatives with logP 2–3 exhibit optimal membrane permeability .
- ADMET Prediction (SwissADME) : Screens for CYP450 inhibition risks and plasma protein binding .
Example: Virtual screening identified Lead 5 (pyrimidine-diamine derivative) with predicted CNS permeability, validated via in vitro BBB assays .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust .
- Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note: No comprehensive toxicity data exist; treat all derivatives as potential irritants .
Q. Advanced: How are this compound derivatives optimized for multitarget therapies (e.g., antidiabetic and antitumor)?
Methodological Answer:
- Scaffold Hybridization : Merge with known pharmacophores (e.g., triazolo-pyridazine for dual FGFR/PI3K inhibition) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl ester in Compound 276 ) to enhance solubility and target release .
Evidence: Derivatives with trifluoromethyl groups showed both antidiabetic (AMPK activation) and antitumor (FGFR inhibition) activities .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPOAAFCWFZVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439513 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145901-11-7 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.